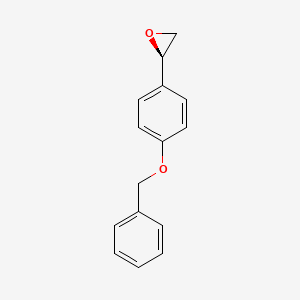

(S)-2-(4-benzyloxyphenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2S)-2-(4-phenylmethoxyphenyl)oxirane |

InChI |

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2/t15-/m1/s1 |

InChI Key |

KTFPWENWGCSNHE-OAHLLOKOSA-N |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 2 4 Benzyloxyphenyl Oxirane

Catalytic Enantioselective Epoxidation Strategies

The direct asymmetric epoxidation of the corresponding olefin, 4-benzyloxystyrene, is a primary strategy for the synthesis of (S)-2-(4-benzyloxyphenyl)oxirane. This approach relies on the use of chiral catalysts to control the stereochemical outcome of the oxidation reaction.

Asymmetric Oxidation of Styrene (B11656) Derivatives and Other Olefinic Precursors

The asymmetric epoxidation of styrene derivatives has been a subject of intense research. While many catalytic systems show excellent enantioselectivity for producing (S)-styrene oxides, achieving high enantiomeric excess for the (R)-enantiomer has been more challenging. nih.gov For the synthesis of this compound, catalysts that favor the formation of the (S)-epoxide from 4-benzyloxystyrene are required. Various metal-based catalysts and organocatalysts have been developed for the epoxidation of unfunctionalized olefins. liv.ac.ukscielo.org.co For instance, proline-derived C1-symmetric salen ligands with a Ti(OiPr)4 catalyst have been shown to effectively convert several styrene derivatives to (S)-epoxides with high enantiomeric excess (96–98% ee). nih.gov

Chiral Catalyst-Mediated Epoxidation (e.g., Sharpless Epoxidation, Jacobsen's Hydrolytic Kinetic Resolution)

Sharpless Asymmetric Epoxidation: The Sharpless epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalyst system composed of titanium tetra(isopropoxide), diethyl tartrate (DET) as the chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgresearchgate.net The choice of the enantiomer of DET dictates the stereochemistry of the resulting epoxide. While the Sharpless epoxidation is primarily used for allylic alcohols, it can be adapted for the synthesis of this compound by starting from the corresponding allylic alcohol precursor, (E)-1-(4-benzyloxyphenyl)prop-2-en-1-ol. The resulting epoxy alcohol can then be chemically modified to yield the target oxirane. The reaction is known for its broad substrate scope and high enantioselectivities, often exceeding 95% ee. orgsyn.orgyoutube.com

Jacobsen's Hydrolytic Kinetic Resolution: Jacobsen's hydrolytic kinetic resolution (HKR) is a powerful method for resolving racemic terminal epoxides. researchgate.net This technique employs a chiral (salen)Co(III) complex as the catalyst to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. For the synthesis of this compound, a racemic mixture of 2-(4-benzyloxyphenyl)oxirane would be subjected to the HKR conditions. The (R)-enantiomer would be preferentially hydrolyzed to the corresponding diol, allowing for the isolation of the desired this compound with high enantiopurity. The Jacobsen catalyst has been shown to be effective for the resolution of various styrene oxides, although the enantioselectivity can be temperature-dependent. nih.gov

Deracemization and Kinetic Resolution Approaches for Enantiopure Access

Beyond direct asymmetric synthesis, deracemization and kinetic resolution offer alternative pathways to enantiomerically pure this compound. nih.govnih.gov

Deracemization: Photochemical deracemization is an emerging technique that can convert a racemic mixture into a single enantiomer. researchgate.net This process often involves the use of a chiral sensitizer (B1316253) or catalyst that selectively promotes the racemization of one enantiomer while the other is enriched through a dynamic resolution process, such as crystallization-induced diastereomer transformation (CIDT). nih.gov In a CIDT process, a resolving agent is used to form diastereomeric salts with the racemate. The less soluble diastereomer preferentially crystallizes, while the soluble diastereomers are continuously racemized in solution, ultimately leading to a high yield of the desired enantiomerically pure compound. nih.gov

Kinetic Resolution: Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org As mentioned earlier, Jacobsen's HKR is a prime example of a kinetic resolution. researchgate.net Another approach is lipase-catalyzed kinetic resolution, which has been successfully applied to the resolution of various racemic alcohols. researchgate.net For instance, a racemic precursor alcohol to this compound could be acylated in the presence of a lipase, with one enantiomer reacting faster than the other, allowing for their separation. The Sharpless epoxidation can also be employed in a kinetic resolution mode for racemic secondary allylic alcohols, where one enantiomer is epoxidized much faster than the other. wikipedia.orgyoutube.com

Stereocontrolled Functionalization of Precursor Scaffolds (e.g., Halohydrin Formation and Cyclization)

An alternative to the direct epoxidation of an olefin is the formation of a halohydrin followed by intramolecular cyclization. This two-step process can offer excellent stereocontrol. The synthesis begins with the stereoselective formation of a halohydrin from an alkene precursor. This can be achieved through various methods, including the use of N-halosuccinimides in the presence of water. The resulting halohydrin can then be treated with a base to induce an intramolecular Williamson ether synthesis, leading to the formation of the epoxide ring. libretexts.org The stereochemistry of the final epoxide is dictated by the stereochemistry of the halohydrin intermediate. For instance, the reaction of 4-benzyloxystyrene with a bromine source in the presence of a chiral directing group could lead to an enantiomerically enriched bromohydrin, which upon treatment with a base would yield this compound. A patent describes the synthesis of 2-(4-phenoxyphenyl)oxirane derivatives through the reduction of a 2-halo-1-(4-phenoxyphenyl)ethanone to a halohydrin, followed by cyclization in the presence of sodium hydroxide (B78521). google.com

Optimization of Reaction Parameters for Scalable and High Enantiomeric Excess Synthesis

Achieving a scalable and efficient synthesis of this compound with high enantiomeric excess requires careful optimization of reaction parameters. nih.govnih.gov

For catalytic reactions, factors such as catalyst loading, reaction temperature, concentration, and the nature of the solvent can significantly impact both the yield and the enantioselectivity. Design of Experiment (DoE) principles can be a powerful tool to identify the optimal set of conditions in a systematic and efficient manner. nih.gov For instance, in a photochemical deracemization process, light intensity and the rate of addition of reagents were identified as critical factors influencing the yield and enantiomeric excess. nih.gov

In the context of the Sharpless epoxidation, while catalytic amounts (as low as 2 mol%) can be effective for some substrates, higher catalyst loadings (10-50%) are often employed to ensure complete conversion for a wider range of allylic alcohols. orgsyn.org The reaction temperature is also crucial; lower temperatures generally lead to higher enantioselectivity. nih.gov

For scalable syntheses, moving from batch to continuous flow processes can offer significant advantages, including better heat and mass transfer, improved safety, and the potential for automation. rsc.org The development of robust and recyclable heterogeneous catalysts is also a key area of research for improving the sustainability and cost-effectiveness of the synthesis on an industrial scale. liv.ac.uk

Table 1: Key Synthetic Strategies and Typical Conditions

| Methodology | Precursor | Key Reagents/Catalyst | Typical Enantiomeric Excess (ee) | Reference |

| Asymmetric Epoxidation | 4-Benzyloxystyrene | Chiral Ti-salen complex, oxidant | 96-98% | nih.gov |

| Sharpless Epoxidation | (E)-1-(4-Benzyloxyphenyl)prop-2-en-1-ol | Ti(OiPr)₄, (+)-DET, TBHP | >95% | wikipedia.orgorgsyn.org |

| Hydrolytic Kinetic Resolution | (rac)-2-(4-Benzyloxyphenyl)oxirane | Chiral (salen)Co(III) complex, H₂O | Up to >99% | researchgate.net |

| Photochemical Deracemization | (rac)-2-(4-Benzyloxyphenyl)oxirane derivative | Chiral sensitizer, light | 96% | nih.gov |

| Halohydrin Cyclization | 4-Benzyloxystyrene | Halogen source, H₂O, Base | Dependent on halohydrin stereocontrol | libretexts.orggoogle.com |

Elucidating the Reactivity Profile of S 2 4 Benzyloxyphenyl Oxirane

Mechanistic Investigations of Oxirane Ring-Opening Reactions

The opening of the epoxide ring in (S)-2-(4-benzyloxyphenyl)oxirane can be initiated by a wide range of nucleophiles under either acidic or basic conditions. The reaction mechanism, which can range from a pure SN2 pathway to a process with significant SN1 character, dictates the regiochemical outcome of the nucleophilic attack. libretexts.orglibretexts.org

The regioselectivity of the ring-opening reaction is a critical aspect of the reactivity of this compound. The choice of catalyst (acid or base) and the nature of the nucleophile determine whether the attack occurs at the more substituted benzylic carbon or the less substituted terminal carbon. chemistrysteps.comlibretexts.org Stereochemically, these reactions typically proceed via an SN2-type mechanism, resulting in an inversion of configuration at the center of attack, leading to the formation of trans products. libretexts.orglibretexts.org

Under acidic conditions, the oxygen atom of the oxirane ring is first protonated, creating a much better leaving group. masterorganicchemistry.comkhanacademy.org This activation step weakens the carbon-oxygen bonds. For an unsymmetrical epoxide like this compound, the subsequent nucleophilic attack occurs preferentially at the more substituted benzylic carbon. libretexts.orglibretexts.org This preference is attributed to the ability of the phenyl ring to stabilize the partial positive charge that develops on the benzylic carbon in the transition state, giving the mechanism an SN1-like character. libretexts.orglibretexts.org Although it has SN1 character, the reaction still proceeds with backside attack, leading to an inversion of stereochemistry. libretexts.org

The mechanism can be described as a hybrid between SN1 and SN2. libretexts.orglibretexts.org The C-O bond begins to break before the nucleophile attacks, allowing a significant partial positive charge to build up on the more substituted carbon. libretexts.org

| Reaction Condition | Nucleophile | Site of Attack | Mechanism | Product Type |

|---|---|---|---|---|

| Acidic (e.g., H₂SO₄, HX) | Weak (e.g., H₂O, ROH) | Benzylic (more substituted) carbon | SN1-like | trans-1,2-diol or trans-ether alcohol |

In the presence of a strong nucleophile and basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. jsynthchem.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, forcing the ring to open. Due to the lack of prior protonation, the leaving group is an alkoxide, which is generally a poor leaving group. libretexts.org However, the high ring strain of the epoxide provides the necessary driving force for the reaction. libretexts.orglibretexts.org

In this SN2 reaction, steric hindrance is the dominant factor controlling regioselectivity. The nucleophile preferentially attacks the less sterically hindered carbon atom. chemistrysteps.comlibretexts.org For this compound, this is the terminal, unsubstituted carbon. The reaction results in a clean inversion of stereochemistry at the site of attack.

| Reaction Condition | Nucleophile | Site of Attack | Mechanism | Product Type |

|---|---|---|---|---|

| Basic (e.g., NaOH, NaOR) | Strong (e.g., OH⁻, RO⁻, RNH₂) | Terminal (less substituted) carbon | SN2 | trans-1,2-diol or trans-ether/amino alcohol |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles and strong bases. libretexts.orgyoutube.com Their reaction with epoxides proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com Consequently, the nucleophilic carbon atom of the Grignard reagent attacks the less sterically hindered carbon of the this compound ring. baylor.edumasterorganicchemistry.com This reaction is a valuable method for forming a new carbon-carbon bond and requires a subsequent acidic workup to protonate the resulting alkoxide to yield the final alcohol product. youtube.commasterorganicchemistry.com

| Grignard Reagent (RMgX) | Site of Attack | Product after Workup |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Terminal Carbon | (S)-1-(4-(benzyloxy)phenyl)-3-hydroxypropane |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Terminal Carbon | (S)-1-(4-(benzyloxy)phenyl)-3-hydroxybutane |

| Phenylmagnesium bromide (C₆H₅MgBr) | Terminal Carbon | (S)-1-(4-(benzyloxy)phenyl)-3-phenyl-3-hydroxypropane |

The versatility of this compound as a synthetic precursor is demonstrated by its reaction with a variety of heteroatom nucleophiles.

Alcohols: The regioselectivity of the reaction with alcohols is dependent on the reaction conditions. In acidic media, the alcohol acts as a weak nucleophile, attacking the more substituted benzylic carbon. libretexts.orgmasterorganicchemistry.com In contrast, under basic conditions, the corresponding alkoxide is a strong nucleophile and attacks the less substituted carbon in an SN2 fashion. libretexts.orglibretexts.org

Amines: The aminolysis of epoxides is a common route to β-amino alcohols. researchgate.netrsc.org The regioselectivity can be influenced by the nature of the amine. For styrene (B11656) oxide derivatives, reactions with aromatic amines under acidic or Lewis acid catalysis often lead to attack at the benzylic position. scielo.org.mx Aliphatic amines, being stronger nucleophiles and more sterically sensitive, tend to attack the less hindered terminal carbon. scielo.org.mx

Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide, is an effective nucleophile for epoxide ring-opening. masterorganicchemistry.com It reacts via an SN2 mechanism, attacking the less substituted carbon to produce a β-azido alcohol. organic-chemistry.org This product can be further transformed, for instance, into a β-amino alcohol by reduction or into a 1,2,3-triazole via cycloaddition reactions. orgsyn.org

| Nucleophile | Conditions | Major Regioisomer Product |

|---|---|---|

| Methanol (CH₃OH) | Acid-catalyzed (H⁺) | (S)-2-methoxy-2-(4-(benzyloxy)phenyl)ethan-1-ol |

| Sodium methoxide (B1231860) (NaOCH₃) | Base-catalyzed | (S)-1-methoxy-2-(4-(benzyloxy)phenyl)ethan-2-ol |

| Aniline (B41778) (C₆H₅NH₂) | Acid-catalyzed (e.g., SBSSA) | (S)-2-(4-(benzyloxy)phenyl)-2-(phenylamino)ethan-1-ol scielo.org.mx |

| Sodium Azide (NaN₃) | Neutral/Basic | (S)-1-azido-2-(4-(benzyloxy)phenyl)ethan-2-ol |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. The ring-opening of this compound provides a reliable method to achieve this transformation. As discussed previously (Section 3.1.1.3), Grignard reagents are highly effective for this purpose. youtube.comyoutube.com

Another important class of organometallic reagents used for this transformation are organocuprates, also known as Gilman reagents (R₂CuLi). These are softer nucleophiles compared to Grignard reagents and are particularly effective in opening epoxide rings. chemistry.coach Like other strong nucleophiles under basic/neutral conditions, they attack the less sterically hindered carbon of the epoxide ring via an SN2 mechanism. chemistry.coach This reaction provides a pathway to a variety of substituted alcohols.

Furthermore, under Friedel-Crafts conditions using a superacid medium, electron-rich aromatic compounds can act as carbon nucleophiles, attacking the activated epoxide at the benzylic position. masterorganicchemistry.com Additionally, specialized catalytic systems, such as those involving cobalt, can promote carbonylative ring-opening, introducing a carbonyl group while forming a new C-C bond. thieme-connect.de

Nucleophilic Ring Opening: Regioselectivity and Stereochemical Control

Transformations into Diverse Molecular Scaffolds

The strained three-membered ring of this compound makes it a versatile intermediate in organic synthesis. Its reactivity is dominated by ring-opening reactions initiated by a wide array of nucleophiles, leading to a variety of valuable chiral building blocks. Furthermore, the epoxide moiety can undergo rearrangement and ring expansion reactions, providing access to different molecular architectures.

Synthesis of Chiral Vicinal Diols and Amino Alcohols

The regioselective ring-opening of this compound via an SN2 mechanism provides a reliable route to chiral 1,2-difunctionalized compounds, which are key synthons for many biologically active molecules. magtech.com.cnnih.gov

The synthesis of chiral vicinal diols from this compound is typically achieved through acid- or base-catalyzed hydrolysis. Under basic or neutral conditions, the nucleophilic attack of a hydroxide (B78521) ion or water occurs preferentially at the less sterically hindered terminal carbon of the oxirane ring. vu.nlyoutube.com This results in the formation of (S)-1-(4-benzyloxyphenyl)ethane-1,2-diol with high regioselectivity. Acidic conditions can also be employed, but care must be taken to control the reaction, as acid-catalyzed rearrangements can sometimes compete. vu.nl

Similarly, the synthesis of chiral β-amino alcohols involves the ring-opening of the epoxide with nitrogen-based nucleophiles. nih.govdiva-portal.org Common reagents include ammonia, primary or secondary amines, or an azide anion followed by reduction. The reaction with sodium azide, for instance, proceeds via nucleophilic attack at the terminal carbon to yield a chiral β-azido alcohol. Subsequent reduction of the azide group, typically through catalytic hydrogenation (e.g., H₂/Pd-C) or with reagents like triphenylphosphine (B44618) (Staudinger reaction), affords the corresponding vicinal amino alcohol, (S)-2-amino-1-(4-benzyloxyphenyl)ethanol. srce.hrresearchgate.net These chiral amino alcohols are crucial intermediates in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis. nih.govresearchgate.net

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | 1. H₂O, H⁺ or OH⁻ | (S)-1-(4-Benzyloxyphenyl)ethane-1,2-diol | Vicinal Diol |

| This compound | 1. NaN₃2. H₂, Pd/C | (S)-2-Amino-1-(4-benzyloxyphenyl)ethanol | Amino Alcohol |

| This compound | 1. R-NH₂ | (S)-1-(4-Benzyloxyphenyl)-2-(alkylamino)ethanol | Amino Alcohol |

Access to Substituted Heterocycles (e.g., Oxazolines, Furocoumarins)

The functional groups installed through the ring-opening of this compound serve as handles for subsequent cyclization reactions, providing access to important heterocyclic scaffolds. nih.gov

Oxazolines: Chiral 2-oxazolines are significant in asymmetric synthesis, where they often function as chiral ligands for metal catalysts. ijpsr.comeurekaselect.com A common route to these heterocycles involves the cyclization of β-amino alcohols. researchgate.net The (S)-2-amino-1-(4-benzyloxyphenyl)ethanol, synthesized as described previously, can be reacted with carboxylic acids, acid chlorides, or nitriles to form an intermediate β-hydroxy amide, which upon dehydration yields the corresponding (S)-4-(4-(benzyloxy)benzyl)-4,5-dihydrooxazole derivative. nih.govresearchgate.net The substituent at the 2-position of the oxazoline (B21484) ring is determined by the carboxylic acid or nitrile used in the reaction.

Furocoumarins: Furocoumarins are a class of organic compounds consisting of a furan (B31954) ring fused with a coumarin. researchgate.netnih.gov They are found in various plants and exhibit a wide range of biological activities. nih.gov A direct and efficient synthesis of dihydrofuro[3,2-c]coumarins can be achieved through the reaction of aryl oxiranes with 4-hydroxycoumarin. rsc.org In a reaction catalyzed by iron(III) chloride (FeCl₃), this compound can undergo a regioselective ring-opening by the phenolic hydroxyl group of 4-hydroxycoumarin. rsc.org This is followed by an intramolecular cyclization to construct the fused furan ring, yielding a chiral 2-aryl-3,4-dihydro-2H-furo[3,2-c]chromen-4-one derivative. This methodology provides a powerful tool for accessing complex coumarin-based heterocycles. researchgate.net

| Starting Material(s) | Product | Heterocycle Type |

| (S)-2-Amino-1-(4-benzyloxyphenyl)ethanol + R-COOH | (S)-4-(4-(Benzyloxy)benzyl)-2-alkyl-4,5-dihydrooxazole | Oxazoline |

| This compound + 4-Hydroxycoumarin | (S)-2-(4-(Benzyloxy)benzyl)-2,3-dihydrofuro[3,2-c]chromen-4-one | Furocoumarin |

Rearrangement and Ring Expansion Reactions

Beyond nucleophilic ring-opening, epoxides like this compound can undergo rearrangement reactions, often promoted by acid catalysts, to yield carbonyl compounds. wiley-vch.dethermofisher.com These reactions proceed through a carbocation-like transition state.

In the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), this compound can rearrange to form a ketone. masterorganicchemistry.combyjus.com The reaction is initiated by the coordination of the Lewis acid to the epoxide oxygen, which polarizes the C-O bonds. Cleavage of the benzylic C-O bond is favored due to the ability of the phenyl ring to stabilize the resulting partial positive charge. A subsequent 1,2-hydride shift from the adjacent carbon to the benzylic carbon, followed by tautomerization, leads to the formation of 1-(4-benzyloxyphenyl)acetone. This rearrangement provides a pathway to chiral ketones from chiral epoxides.

Ring expansion reactions of simple epoxides are less common but can be achieved under specific conditions, for instance through photochemical methods or by reaction with specific reagents designed to insert atoms into the ring. rsc.orgrsc.org For example, certain catalytic systems can promote the copolymerization of epoxides with other monomers like anhydrides, which constitutes a form of ring expansion into a polymer chain. acs.org However, the most synthetically prevalent rearrangement for aryl epoxides remains the acid-catalyzed isomerization to carbonyls. libretexts.org

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Lewis Acid (e.g., BF₃·OEt₂) | 1-(4-Benzyloxyphenyl)acetone | Rearrangement |

Strategic Applications of S 2 4 Benzyloxyphenyl Oxirane in Complex Chemical Synthesis

Precursors in the Asymmetric Total Synthesis of Natural Products and Analogues

The asymmetric total synthesis of natural products is a challenging area of organic chemistry that aims to construct complex, biologically active molecules from simpler starting materials. (S)-2-(4-benzyloxyphenyl)oxirane serves as a crucial starting material in this endeavor due to its inherent chirality, which can be transferred to the target molecule. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups with controlled stereochemistry.

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented in the provided search results, the principles of using chiral epoxides are well-established. nih.govnih.govrsc.org The benzyl (B1604629) ether provides a stable protecting group for the phenolic oxygen, which can be removed under specific conditions later in the synthetic sequence. This strategy allows for the selective manipulation of other parts of the molecule without affecting the phenol. The reactivity of the oxirane ring enables the construction of key carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the complex skeletons of natural products. rsc.orguv.es

Intermediate in the Enantioselective Preparation of Pharmaceutical Candidates

The demand for enantiomerically pure pharmaceuticals has driven the development of synthetic methods that can selectively produce a single enantiomer of a drug. This compound is a key intermediate in the enantioselective synthesis of several important pharmaceutical agents.

Synthesis of Beta-Blockers (e.g., Betaxolol (B1666914) Precursors)

(S)-Betaxolol is a selective beta-1 adrenergic receptor blocker used in the treatment of hypertension and glaucoma. nih.govnih.gov The synthesis of (S)-Betaxolol often involves the use of a chiral precursor to establish the correct stereochemistry at the secondary alcohol. One synthetic approach involves the reaction of 4-(2-cyclopropylmethoxyethyl)phenol with a chiral epoxytosylate. mdpi.com Another strategy utilizes the benzylated precursor, 2-(4-benzyloxyphenyl)ethanol, which can be converted to an epoxide and subsequently opened with isopropylamine (B41738) to yield the betaxolol backbone. google.comgoogle.com The benzyl group serves as a protecting group for the phenol, which is later removed to afford the final product. google.com The use of this compound or a related chiral epoxide ensures the formation of the desired (S)-enantiomer of Betaxolol with high enantiomeric excess. mdpi.com

Table 1: Key Intermediates in the Synthesis of (S)-Betaxolol

| Intermediate | Role in Synthesis | Reference |

| This compound | Chiral building block to introduce the (S)-stereocenter. | google.com |

| 4-(2-cyclopropylmethoxyethyl)phenol | The core phenolic structure of Betaxolol. | mdpi.com |

| (R)-epichlorohydrin | A chiral precursor used to introduce the epoxide functionality. | google.com |

| Isopropylamine | Reagent for the ring-opening of the epoxide to form the amino alcohol. | mdpi.com |

Stereocontrolled Synthesis of Other Bioactive Molecules (e.g., Atazanavir, Rivaroxaban)

This compound and structurally related chiral epoxides are pivotal in the synthesis of other important pharmaceuticals, including the HIV protease inhibitor Atazanavir and the anticoagulant Rivaroxaban.

The synthesis of Atazanavir involves the coupling of a complex hydrazine (B178648) derivative with a chiral epoxide. chemicalbook.comgpatindia.comgoogle.com This key step establishes one of the stereocenters in the final drug molecule. While the exact structure of the epoxide used in all published syntheses may vary, the fundamental strategy of epoxide ring-opening is a common theme. syrris.comgoogle.com

Rivaroxaban , a direct factor Xa inhibitor, also features a chiral oxazolidinone core. chemicalbook.comchemicalbook.com The synthesis of this core often starts from a chiral epoxide. The epoxide is opened by an aniline (B41778) derivative, and the resulting amino alcohol is then cyclized to form the oxazolidinone ring. google.comgoogle.comresearchgate.net The enantiopurity of the starting epoxide is crucial for obtaining the desired enantiomer of Rivaroxaban.

Construction of Advanced Chiral Building Blocks for Further Synthetic Diversification

Beyond its direct use in the synthesis of specific drug targets, this compound is a valuable starting material for the creation of more complex chiral building blocks. mdpi.comnih.gov The reactivity of the epoxide ring allows for the introduction of a wide variety of substituents through reactions with different nucleophiles.

This process, known as synthetic diversification, can generate a library of chiral molecules with diverse functionalities. nih.govchemrxiv.orgresearchgate.net For example, reaction with organometallic reagents can introduce new carbon-carbon bonds, while reaction with amines, alcohols, and thiols can install various heteroatomic functional groups. The resulting products, now possessing a new set of functionalities while retaining the original stereocenter, can then be used in the synthesis of a broader range of complex targets. The benzyl ether can be cleaved at a later stage to reveal a phenol, which can be further functionalized, adding another layer of diversity to the accessible molecular scaffolds. mdpi.comnih.gov

Computational and Theoretical Investigations into S 2 4 Benzyloxyphenyl Oxirane Chemistry

Quantum Chemical Characterization of Molecular Structure, Conformation, and Stability

Quantum chemical calculations, particularly those employing density functional theory (DFT) and ab initio methods, are instrumental in elucidating the three-dimensional structure and conformational landscape of (S)-2-(4-benzyloxyphenyl)oxirane. dntb.gov.uaresearchgate.net These computational approaches allow for the determination of optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, with a high degree of accuracy. researchgate.netepstem.net

Table 1: Calculated Structural Parameters for Related Phenyl-Substituted Oxirane and Benzene Derivatives

| Parameter | Bond | Calculated Value (Å) | Method/Basis Set |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 | B3LYP/6-311G(d,p) |

| Bond Length | C-O (ether) | ~1.37 | B3LYP/6-311G(d,p) |

| Bond Length | C-C (oxirane) | ~1.47 | HF/6-31G |

| Bond Length | C-O (oxirane) | ~1.44 | HF/6-31G |

Electronic Structure and Reactivity Predictions

The electronic properties of this compound are fundamental to understanding its reactivity. Computational methods provide detailed insights into the distribution of electrons within the molecule and how this influences its interactions with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. youtube.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the oxirane ring and the electron-rich benzyloxy-substituted phenyl ring. The LUMO is anticipated to be centered on the carbon atoms of the strained oxirane ring, particularly the less sterically hindered carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller energy gap generally corresponds to higher reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Related Phenyl-Substituted Compound

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.0100 |

| LUMO | -1.8307 |

| HOMO | -5.5078 |

| HOMO-1 | -5.8632 |

Data adapted from a study on a related hydroxyphenyl-containing compound. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. walisongo.ac.id In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) denote electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the oxirane ring, consistent with its lone pairs of electrons. The regions around the hydrogen atoms of the phenyl rings would exhibit a positive potential. The carbon atoms of the oxirane ring would be associated with a less negative or slightly positive potential, making them the primary sites for nucleophilic attack, a characteristic feature of epoxides. walisongo.ac.id

Mechanistic Probing via Advanced Computational Methods (e.g., DFT, Ab Initio)

Advanced computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the mechanisms of chemical reactions involving this compound. dntb.gov.uaresearchgate.net These methods allow for the detailed exploration of reaction pathways and the characterization of transient species like transition states.

The ring-opening of epoxides is a synthetically important transformation. mdpi.comresearchgate.net Computational chemistry can be used to locate and characterize the transition state structures for these reactions. wayne.edu The transition state represents the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. For the ring-opening of this compound by a nucleophile, computational studies can determine whether the reaction proceeds through an SN1-like or SN2-like mechanism. nih.gov

In an SN2-type mechanism, the nucleophile attacks one of the carbon atoms of the oxirane ring, leading to a concerted bond-breaking and bond-forming process with inversion of stereochemistry. beilstein-journals.org Computational analysis of the transition state would reveal the simultaneous interaction of the nucleophile with the carbon atom and the breaking of the C-O bond. For acid-catalyzed ring-opening, calculations can model the protonation of the epoxide oxygen and the subsequent nucleophilic attack. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, computational methods can map out the entire energy landscape of a reaction. wayne.edu This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

For this compound, computational studies can explore various reaction pathways for its ring-opening with different nucleophiles under various conditions (e.g., acidic, basic, or neutral). researchgate.netnih.gov For example, the regioselectivity of the ring-opening (i.e., whether the nucleophile attacks the more or less substituted carbon of the oxirane) can be rationalized by comparing the activation energies of the two possible pathways. The stereochemical outcome of the reaction can also be predicted by analyzing the geometries of the transition states. beilstein-journals.org These theoretical explorations can guide the design of synthetic strategies and help in understanding the biological activity of this class of compounds.

Emerging Research Avenues and Future Prospects

Development of Sustainable and Green Synthetic Methodologies for Chiral Epoxides

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing chiral epoxides. These approaches aim to minimize waste, reduce the use of hazardous reagents, and utilize renewable resources.

Biocatalysis: A significant area of progress is the use of enzymes for epoxidation. Styrene (B11656) monooxygenases (SMOs), for instance, are highly selective enzymes that can catalyze the epoxidation of alkenes to produce chiral epoxides with excellent enantiopurity. nih.gov These enzymatic reactions occur under mild conditions and represent a greener alternative to traditional chemical catalysis, which often requires harsh conditions and produces significant waste. nih.gov The use of whole-cell biocatalysts, such as E. coli expressing SMOs, further enhances the industrial potential of this methodology by simplifying catalyst handling and recovery. nih.gov Research into other oxygenating biocatalysts, including cytochrome P450s and peroxygenases, is expanding the toolbox for selective C-H oxyfunctionalisation, a key step in forming epoxides from various precursors. nih.gov

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps can create highly efficient and sustainable synthetic routes. For example, greener methods have been developed to produce chiral epoxides from renewable resources like levoglucosenone (B1675106), which is derived from the pyrolysis of cellulose. mdpi.com This chemo-enzymatic pathway involves key steps like lipase-mediated oxidation, demonstrating a move away from carcinogenic and ecotoxic reagents used in traditional syntheses. mdpi.com

Green Chemistry Principles in Traditional Synthesis: Efforts are also underway to make conventional epoxidation methods more sustainable. This includes using safer and more atom-efficient oxidants, with hydrogen peroxide (H₂O₂) being a prime example as its only byproduct is water. acsgcipr.org Organocatalysis, such as the use of 2,2,2-trifluoroacetophenone (B138007) with H₂O₂, provides an efficient, metal-free alternative for epoxidation. Additionally, there is a focus on replacing halogenated solvents with greener alternatives and developing continuous flow processes to improve safety and efficiency. acsgcipr.org

Table 1: Comparison of Green Synthetic Strategies for Chiral Epoxides

| Methodology | Key Features | Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Biocatalysis (e.g., SMOs) | Uses enzymes as catalysts. | High enantioselectivity, mild reaction conditions, reduced waste. nih.gov | Substrate scope limitations, enzyme stability. | Production of enantiopure (S)-styrene oxide achieved on a pilot scale using whole-cell SMOs. nih.gov |

| Chemo-enzymatic Synthesis | Combines chemical and enzymatic reactions. | Utilizes renewable feedstocks, avoids hazardous reagents. mdpi.com | Requires optimization of multi-step processes. | Synthesis of chiral epoxides from levoglucosenone with a 57% overall yield. mdpi.com |

| Green Organocatalysis | Metal-free catalysis with green oxidants. | High atom economy, scalability, mild conditions. | Catalyst loading and recovery. | 80-90% yield for epoxidation of 4-vinylstyrene using H₂O₂. |

Catalyst Design for Enhanced Stereoselectivity and Efficiency in Epoxidation and Ring Opening

The development of novel catalysts is crucial for improving the synthesis and transformation of chiral epoxides like (S)-2-(4-benzyloxyphenyl)oxirane. Research focuses on enhancing stereoselectivity, increasing reaction efficiency (turnover numbers), and improving catalyst stability and reusability.

Catalysts for Enantioselective Epoxidation: Significant efforts have been directed toward creating catalysts that can produce a specific enantiomer of an epoxide. While many systems favor (S)-epoxides, engineering enzymes like P450 peroxygenases has enabled highly (R)-enantioselective epoxidation of styrene derivatives with excellent enantiomeric excess (>99% ee). nih.gov Homochiral Mn(III)-Schiff base complexes, a type of Jacobsen catalyst, are also effective for enantioselective epoxidation, although their efficiency can be influenced by reaction conditions such as temperature and the presence of co-catalysts. scielo.org.co

Heterogeneous Catalysis: To address the challenges of catalyst separation and reuse, researchers are immobilizing homogeneous catalysts onto solid supports. Chiral Mn(salen) complexes grafted onto mesoporous materials like SBA-15 have shown comparable activity and enantioselectivity to their homogeneous counterparts, with the significant advantage of being easily recovered and reused. liv.ac.uk Novel materials, such as Ag-loaded 4 Å zeolites, are also being explored as efficient and highly recyclable heterogeneous catalysts for epoxidation. rsc.org

Catalysts for Enantioselective Ring Opening: The selective opening of the epoxide ring is as important as its formation. Dinuclear catalysts, particularly those based on chiral ligands, have proven effective for the enantioselective ring-opening (co)polymerization of epoxides. pnas.org The stereochemical outcome of these reactions is highly dependent on the catalyst's structure, including the chirality of the ligand's backbone and modifications to its substituents. pnas.org This allows for precise control over the stereochemistry of the resulting products, such as polyethers and polyesters. pnas.org The desymmetrization of meso epoxides using chiral catalysts offers an efficient route to 1,2-functionalized building blocks with high enantioselectivity. organicreactions.org

Table 2: Advances in Catalyst Design for Epoxide Chemistry

| Catalyst Type | Application | Key Innovation | Performance Metrics |

|---|---|---|---|

| Engineered P450 Peroxygenases | Enantioselective Epoxidation | Enzyme engineering for reversed stereoselectivity. | >99% ee for (R)-epoxides, TONs up to 3480. nih.gov |

| Heterogeneous Mn(salen) Complexes | Enantioselective Epoxidation | Immobilization on mesoporous silica (B1680970) for reusability. | Comparable ee values to homogeneous catalysts. liv.ac.uk |

| Dinuclear Al(III) Catalysts | Enantioselective Ring-Opening Polymerization | Bimetallic synergistic effect with chiral ligands. | High enantioselectivity (e.g., 97% ee for resulting diol). pnas.org |

| Titanium Salalen Complex | Diastereoselective Epoxidation | High syn-selectivity for allylic alcohols. | Up to >99:1 diastereomeric ratio (syn). nih.gov |

Expansion of Reactivity Repertoire through Novel Transformative Reactions

Beyond traditional epoxidation and nucleophilic ring-opening, researchers are exploring novel reactions to expand the synthetic utility of chiral epoxides. These new transformations unlock access to complex molecular architectures and functional groups.

Photochemical and Electrophilic Ring Opening: Innovative methods for activating the epoxide ring are being developed. The use of arylazo sulfones as photoacid generators (PAGs) allows for the visible-light-promoted ring opening of epoxides. rsc.org This method is considered green as it uses light as a trigger and can be performed in benign solvents, yielding 1,2-disubstituted products in high yields and with high regioselectivity. rsc.org

Reactions Mediated by Frustrated Lewis Pairs (FLPs): FLPs, which are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming an adduct, can mediate the regioselective ring-opening of epoxides. researchgate.net This metal-free approach leads to the formation of zwitterionic heterocyclic products, offering a unique pathway for creating 1,2-difunctionalized compounds. researchgate.net

Cascade and Multi-Component Reactions: Chiral epoxides are valuable intermediates in complex cascade reactions. For instance, an intramolecular Michael addition followed by stereoselective epoxidation and subsequent amine-initiated ring opening has been used as a key sequence in the synthesis of complex alkaloids like the madangamines. mdpi.com Another novel one-pot reaction involves the interaction of benzyne (B1209423) with thiiranes and aldehydes to generate vinyloxiranes, demonstrating a creative expansion of epoxide synthesis. clockss.org

Ring-Opening Polymerization: Unsymmetrically 2,3-disubstituted oxiranes can undergo cationic ring-opening polymerization to form polyethers. researchgate.net This process can lead to polymers with unique, stiff conformations, potentially driven by intramolecular interactions between side-chain groups, opening avenues for new materials with specific structural properties. researchgate.net

Advanced Computational Chemistry for Predictive Synthesis and Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules with desired properties.

Predicting Reactivity and Reaction Mechanisms: Computational studies, using methods like G4 and W1BD calculations, provide deep insights into the fundamental reactivity of epoxides. nih.gov These studies can determine bond dissociation energies and map the energy landscapes of competing reactions, such as the ring-opening of epoxide radicals. nih.govacs.org This knowledge is crucial for understanding how substituents on the epoxide ring influence its reactivity and for predicting the outcomes of new transformations. acs.org Computational models have also been used to study the ring-opening of epoxides by FLPs, revealing the importance of the geometry and proximity of the Lewis acid and base for reactivity. researchgate.net

Rational Design of Derivatives: Computational protocols are being developed for the in silico design of new derivatives of bioactive molecules. nih.gov For example, the CADMA-Chem protocol has been used to design and screen hundreds of new derivatives of ferulic acid, evaluating them for properties related to absorption, distribution, metabolism, excretion (ADME), toxicity, and synthetic accessibility. nih.gov A similar approach can be applied to this compound to design novel derivatives with potentially enhanced biological or material properties. By starting with a known scaffold, computational methods like 3D molecular similarity and electrostatic complementarity can guide the design of new compounds with significantly improved potency for a specific biological target. nih.gov This rational design process accelerates the discovery of new drug candidates and functional materials, minimizing the trial-and-error of traditional synthetic campaigns. nih.govnih.gov

Table 3: Applications of Computational Chemistry in Epoxide Research

| Application Area | Computational Method | Key Insights and Outcomes |

|---|---|---|

| Reactivity Studies | G4 and W1BD Calculations | Understanding the influence of substituents on epoxide radical ring-opening and inversion barriers. nih.govacs.org |

| Mechanism Elucidation | Density Functional Theory (DFT) | Determining the reaction pathways and transition states for epoxide ring-opening by Frustrated Lewis Pairs. researchgate.net |

| Rational Drug Design | 3D Molecular Similarity, Docking | Designing novel derivatives with dramatically increased potency (e.g., ~7400-fold boost for DPP-4 inhibitors). nih.gov |

| Virtual Screening | ADME/Toxicity Prediction, Reactivity Indexes | Screening large libraries of virtual compounds to identify promising candidates for synthesis and testing. nih.gov |

Q & A

Basic: What are the standard synthetic routes for preparing (S)-2-(4-benzyloxyphenyl)oxirane, and what are their key advantages and limitations?

Answer:

The synthesis of this compound typically involves epoxidation of styrene derivatives or nucleophilic substitution reactions . Key methods include:

- Epichlorohydrin-based routes : Reacting 4-benzyloxyphenol with epichlorohydrin in the presence of a base (e.g., NaOH) to form the epoxide ring. This method offers moderate yields (~60–70%) but requires careful control of reaction conditions to minimize byproducts like diols .

- Sharpless asymmetric epoxidation : For enantioselective synthesis, titanium(IV) isopropoxide and chiral tartrate ligands can be used to oxidize allyl ether precursors. This approach achieves high enantiomeric excess (ee >90%) but demands stringent anhydrous conditions .

Limitations : Epichlorohydrin routes may produce regioisomers, while asymmetric methods are cost-intensive.

Basic: How can researchers characterize the enantiomeric purity of this compound?

Answer:

Enantiomeric purity is assessed via:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases. Retention time differences between (S)- and (R)-enantiomers confirm purity (e.g., >98% ee) .

- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting patterns for enantiomers in H NMR .

- Polarimetry : Specific rotation values (e.g., in CHCl) are compared to literature data .

Advanced: What strategies can mitigate stereochemical instability during ring-opening reactions of this compound?

Answer:

The oxirane’s stereochemical integrity is prone to racemization under acidic/basic conditions. Mitigation approaches include:

- Low-temperature reactions : Conducting nucleophilic ring-opening at –20°C to slow racemization.

- Protecting group strategies : Introducing temporary groups (e.g., silyl ethers) to shield the stereocenter during derivatization .

- Catalytic asymmetric catalysis : Using chiral Lewis acids (e.g., BINOL-Zn complexes) to enforce stereoretention in subsequent reactions .

Advanced: How do solvent polarity and nucleophile strength influence the regioselectivity of ring-opening reactions in this compound?

Answer:

Regioselectivity is governed by:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, leading to attack at the less hindered oxirane carbon. Nonpolar solvents (e.g., toluene) may promote carbocation intermediates (SN1), increasing variability .

- Nucleophile strength : Strong nucleophiles (e.g., amines) preferentially attack the benzylic carbon due to electronic stabilization of the transition state. Weak nucleophiles (e.g., water) show mixed selectivity .

Data example : In methanol, NH yields >80% benzylic attack products, while HO produces a 55:45 mixture of regioisomers .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Impurity profiles : Residual starting materials or diol byproducts (from oxirane hydrolysis) can skew bioactivity results. Rigorous purification (e.g., flash chromatography, recrystallization) is critical .

- Assay variability : Standardize cell-based assays using controls like cisplatin for cytotoxicity comparisons. For enzyme inhibition studies, confirm target engagement via kinetic assays (e.g., determination) .

- Stereochemical drift : Verify enantiopurity post-biological testing using chiral HPLC to rule out racemization during incubation .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation and epoxide ring-opening.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis to diols.

- Solvent : Dissolve in anhydrous THF or DCM for long-term storage; aqueous solutions are unstable .

Advanced: What computational methods are effective for predicting the reactivity of this compound in novel reaction systems?

Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states for ring-opening reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using OPLS-AA force fields.

- Correlation with experimental data : Validate predictions using kinetic isotope effects (KIEs) or Hammett plots .

Basic: What analytical techniques are critical for confirming the structure of synthetic this compound?

Answer:

- H/C NMR : Key signals include the oxirane protons (δ 3.2–4.0 ppm, multiplet) and benzyloxy aromatic protons (δ 6.8–7.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Expected [M+H] for CHO: 242.0943.

- X-ray crystallography : Resolves absolute stereochemistry; Flack parameter <0.1 confirms (S)-configuration .

Advanced: How does the electronic nature of substituents on the benzyloxy group modulate the oxirane’s reactivity?

Answer:

Electron-withdrawing groups (e.g., –NO) increase the electrophilicity of the oxirane ring, accelerating nucleophilic attack. Electron-donating groups (e.g., –OCH) reduce reactivity.

Example :

| Substituent | Rate Constant (k, s) in NH/MeOH |

|---|---|

| –NO | 0.45 |

| –H | 0.28 |

| –OCH | 0.12 |

| Data derived from pseudo-first-order kinetics . |

Advanced: What are the emerging applications of this compound in asymmetric catalysis and materials science?

Answer:

- Chiral ligands : The oxirane serves as a precursor for phosphine-oxazoline ligands, enhancing enantioselectivity in Pd-catalyzed cross-couplings .

- Polymer precursors : Ring-opening polymerization with diols produces polyethers with tunable thermal stability (T = 120–150°C) .

- Covalent organic frameworks (COFs) : Epoxide-amine reactions generate porous materials for gas storage (e.g., CO uptake: 2.8 mmol/g at 1 bar) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.